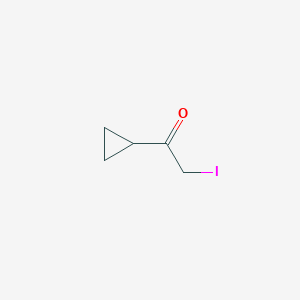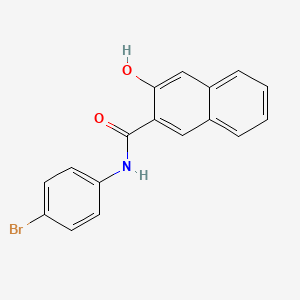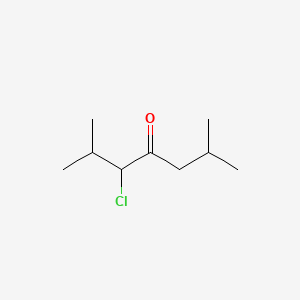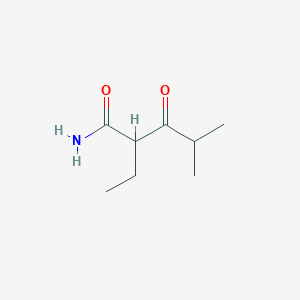
2-Ethyl-4-methyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-3-oxopentanamide is an organic compound with a branched structure It is characterized by the presence of an amide group, a ketone group, and alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction of isobutyryl acetate with an appropriate amine. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction typically involves the removal of alcohol generated during the process .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized to ensure high yield and purity. The process involves recycling excess reactants and minimizing waste. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethyl-4-methyl-3-oxopentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including resins and polymers.
Mechanism of Action
The mechanism by which 2-Ethyl-4-methyl-3-oxopentanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-oxo-N-phenylpentanamide
- 2-Ethyl-4-methyl-1,3-dioxolane
- 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone
Uniqueness
2-Ethyl-4-methyl-3-oxopentanamide is unique due to its specific branched structure and the presence of both an amide and a ketone group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
857478-52-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethyl-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-6(8(9)11)7(10)5(2)3/h5-6H,4H2,1-3H3,(H2,9,11) |
InChI Key |
JPLTWLSCVBOOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


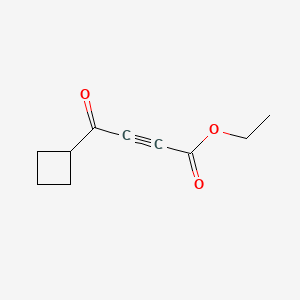
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)
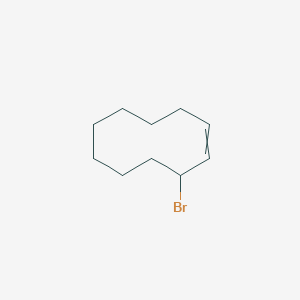



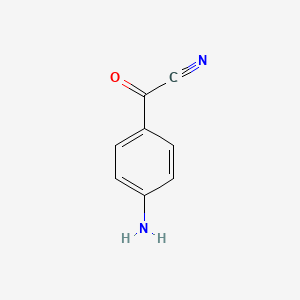

![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
